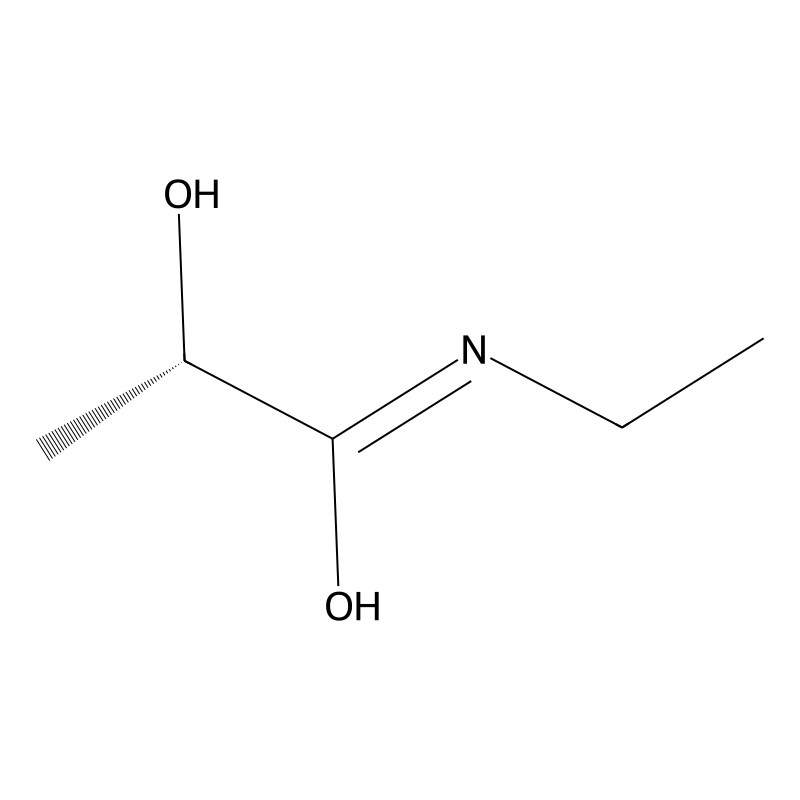

(2S)-N-Ethyl-2-hydroxypropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

(2S)-N-Ethyl-2-hydroxypropanamide, also known as (2S)-N-ethyl lactamide, is a chiral compound with the molecular formula CHNO. It features a hydroxyl group and an amide functional group, which contribute to its unique properties. The compound is characterized by its chirality, with the "S" configuration indicating specific spatial arrangements of its atoms. This compound is often utilized in organic synthesis as a chiral auxiliary, facilitating the production of enantiomerically pure compounds in various

Chiral Auxiliary in Organic Synthesis

(2S)-N-Ethyl-2-hydroxypropanamide, also known as (2S)-N-ethyl lactamide, can be employed as a chiral auxiliary in organic synthesis. Chiral auxiliaries are molecules that introduce chirality (handedness) into a reaction, leading to the formation of a specific enantiomer (mirror image) of the desired product. Studies have shown that (2S)-N-ethyl lactamide can be effective in achieving enantioselectivity in various reactions, particularly aldol condensations PubChem: ).

While specific biological activities of (2S)-N-ethyl-2-hydroxypropanamide are not extensively documented, compounds with similar structures often exhibit various pharmacological properties. The presence of the hydroxyl and amide groups suggests potential interactions with biological systems, possibly influencing metabolic pathways or serving as precursors for biologically active molecules. Further studies are necessary to elucidate its precise biological roles and mechanisms .

The synthesis of (2S)-N-ethyl-2-hydroxypropanamide can be achieved through several methods:

- Chiral Auxiliary Method: Utilizing chiral starting materials to ensure the formation of the desired stereoisomer.

- Direct Amidation: Reacting ethylamine with 2-hydroxypropanoic acid under controlled conditions to yield the amide.

- Enzymatic Synthesis: Employing enzymes that catalyze the formation of amides from corresponding acids and amines, providing high selectivity for the desired configuration .

(2S)-N-Ethyl-2-hydroxypropanamide finds applications primarily in organic synthesis as a chiral auxiliary. Its ability to induce chirality makes it valuable in the pharmaceutical industry for developing enantiomerically pure drugs. Additionally, it may serve as a building block in synthesizing more complex organic molecules used in various chemical industries .

Research on interaction studies involving (2S)-N-ethyl-2-hydroxypropanamide is limited but suggests potential interactions with metal ions and other organic compounds. For instance, studies have explored how similar compounds interact with metal complexes in aqueous solutions, indicating possible coordination chemistry that could be relevant for understanding its behavior in biological systems .

Several compounds share structural similarities with (2S)-N-ethyl-2-hydroxypropanamide, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Ethyl-2-hydroxypropanamide | Similar hydroxyl and amide groups | Less chiral specificity compared to (2S)-N-ethyl-2-hydroxypropanamide |

| 2-Hydroxypropionamide | Lacks ethyl substitution | More polar; different solubility characteristics |

| N-Methyl-2-hydroxypropanamide | Methyl group instead of ethyl | Different steric effects influencing reactivity |

| (R)-N-Ethyl lactamide | Opposite chirality | Potentially different biological activity |

These comparisons highlight how (2S)-N-ethyl-2-hydroxypropanamide's unique chirality and structure confer specific advantages in synthetic applications, particularly in producing enantiomerically pure compounds .

(2S)-N-Ethyl-2-hydroxypropanamide belongs to the class of organic compounds known as amides, specifically secondary amides due to the presence of one carbon-containing substituent attached to the nitrogen atom. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (2S)-N-ethyl-2-hydroxypropanamide, reflecting its stereochemical configuration and functional group arrangement. Alternative nomenclature includes (S)-N-Ethyl-2-hydroxypropanamide and the more colloquial term (2S)-N-ethyl lactamide, which emphasizes its derivation from lactic acid.

The classification of this compound extends beyond simple amide categorization to include its designation as an α-hydroxy amide, a subclass characterized by the presence of a hydroxyl group adjacent to the carbonyl carbon. This structural feature significantly influences the compound's reactivity patterns and synthetic utility. The Chemical Abstracts Service has assigned the registry number 194022-24-7 to the (2S) enantiomer, distinguishing it from its (2R) counterpart which bears the registry number 6280-14-4.

Table 1: Physical and Chemical Properties of (2S)-N-Ethyl-2-hydroxypropanamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ | |

| Molecular Weight | 117.15 g/mol | |

| Melting Point | 44.5-45 °C | |

| Boiling Point | 98 °C at 0.04 Torr | |

| Density | 1.0290 g/cm³ at 40 °C | |

| Predicted pKa | 13.65±0.20 | |

| Chemical Abstracts Service Number | 194022-24-7 | |

| International Chemical Identifier Key | PWHWWMHNXSWQLD-BYPYZUCNSA-N | |

| Simplified Molecular Input Line Entry System | CCNC(=O)C@HO |

The stereochemical designation (2S) indicates the absolute configuration at the second carbon atom, following the Cahn-Ingold-Prelog priority rules. This chirality center is crucial for the compound's function as a chiral auxiliary, as the specific three-dimensional arrangement of substituents determines the stereochemical outcome of subsequent transformations. The compound exists as one of two possible enantiomers, with the (2R) configuration representing its mirror image with distinct physical and potentially different biological properties.

Historical Context

The development of α-hydroxy amides as a class of compounds emerged from the broader investigation of lactic acid derivatives and their synthetic applications. Lactamide, the parent compound from which N-ethyl derivatives are derived, was first characterized as an amide derived from lactic acid and described as a white crystalline solid with a melting point of 73-76 degrees Celsius. The systematic study of N-substituted lactamides gained momentum as researchers recognized the potential for these compounds to serve as versatile synthetic intermediates.

The specific synthesis and characterization of N-ethyl-2-hydroxypropanamide derivatives developed alongside advances in stereoselective synthesis methodologies. Early synthetic approaches focused on the direct amidation of lactic acid with primary amines, establishing fundamental protocols that would later be refined for industrial applications. Research published in chemical journals demonstrated that lactic acid could be directly converted to various amide derivatives through solvent-free and catalyst-free conditions, representing a significant advancement in green chemistry approaches.

The recognition of chiral auxiliaries as powerful tools for asymmetric synthesis led to increased interest in optically active α-hydroxy amides. Studies demonstrated that compounds such as (2S)-N-ethyl-2-hydroxypropanamide could effectively induce chirality in aldol condensations and other carbon-carbon bond-forming reactions. This discovery positioned these compounds as valuable reagents in pharmaceutical synthesis, where the preparation of enantiomerically pure compounds is essential for therapeutic efficacy.

Significance in Synthetic Organic Chemistry

The synthetic importance of (2S)-N-Ethyl-2-hydroxypropanamide stems from its dual functionality as both a reactive substrate and a chiral inducing agent. In contemporary organic synthesis, this compound serves multiple roles that extend beyond simple building block applications to encompass sophisticated stereocontrol strategies. The presence of both hydroxyl and amide functional groups within the same molecule provides multiple sites for chemical modification, enabling the construction of complex molecular architectures through sequential transformations.

Recent research has demonstrated the compound's utility in direct amination reactions, where α-hydroxy amides undergo selective functionalization at the α-position. These transformations represent significant advances in carbon-hydrogen bond activation chemistry, allowing for the direct conversion of relatively inert carbon-hydrogen bonds into carbon-nitrogen bonds under mild conditions. The titanium tetrachloride-facilitated amination of α-hydroxy amides has been shown to proceed with high chemoselectivity, preserving the integrity of the amide nitrogen-hydrogen bond while activating the α-carbon for nucleophilic attack.

Table 2: Synthetic Applications of (2S)-N-Ethyl-2-hydroxypropanamide

The oxidative functionalization of α-hydroxy amides represents another significant application area, where selective α-oxyamination and hydroxylation reactions can be achieved under transition-metal-free conditions. These methodologies provide efficient approaches to α-hydroxy amide derivatives with enhanced functional group diversity, expanding the scope of accessible molecular structures. The high chemoselectivity observed in these transformations, particularly the preservation of nitrogen-hydrogen bonds while functionalizing α-carbon-hydrogen bonds, demonstrates the sophisticated reactivity patterns accessible through careful reaction design.

Industrial applications of related compounds have been developed for the large-scale production of N,N-dialkyl lactamides through the reaction of lactides with dialkylamines. While these processes focus on tertiary amides rather than the secondary amide structure of (2S)-N-ethyl-2-hydroxypropanamide, they demonstrate the commercial viability of lactamide synthesis and the potential for scaling synthetic methodologies developed in academic settings. The two-step reaction mechanism identified in these industrial processes, involving initial formation of N,N-dialkyl lactyl lactamide intermediates followed by further amination, provides insights into the fundamental reactivity patterns of lactide-derived compounds.

The compound's role as a chiral auxiliary extends beyond simple stereocontrol to encompass applications in pharmaceutical synthesis where enantiomeric purity is crucial for biological activity. The ability to induce specific stereochemical outcomes in carbon-carbon bond-forming reactions makes (2S)-N-ethyl-2-hydroxypropanamide particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates. Research has shown that the specific stereochemistry of the auxiliary can be crucial for achieving high levels of stereocontrol, with the (2S) configuration often providing complementary selectivity to the (2R) enantiomer.

Molecular Formula and Weight

(2S)-N-Ethyl-2-hydroxypropanamide possesses the molecular formula C₅H₁₁NO₂ [1]. The compound exhibits a molecular weight of 117.15 grams per mole, as determined through computational analysis by PubChem [1]. The exact mass of this compound has been calculated to be 117.078978594 daltons [1]. Alternative sources report slightly varying values for the average molecular mass, with ChemSpider documenting 117.148 grams per mole [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ | PubChem [1] |

| Molecular Weight | 117.15 g/mol | PubChem [1] |

| Exact Mass | 117.078978594 Da | PubChem [1] |

| Average Mass | 117.148 g/mol | ChemSpider [2] |

| Monoisotopic Mass | 117.078979 | ChemSpider [2] |

Stereochemistry and Chirality

The compound (2S)-N-Ethyl-2-hydroxypropanamide contains one stereogenic center at the second carbon position [1]. The stereochemical designation (2S) indicates the absolute configuration of this chiral center, following the Cahn-Ingold-Prelog nomenclature system [39] [41]. The molecule exists as a chiral compound due to the presence of four different substituents attached to the carbon at position 2: a hydroxyl group, a methyl group, a hydrogen atom, and the amide carbonyl carbon [39] [43].

The International Union of Pure and Applied Chemistry name for this compound is (2S)-N-ethyl-2-hydroxypropanamide [1] [3]. The stereochemical configuration is maintained through the tetrahedral arrangement around the chiral carbon, which prevents the molecule from being superimposable on its mirror image [43]. The S-configuration is determined by prioritizing the substituents based on atomic number and following the counterclockwise arrangement when viewed with the lowest priority group pointing away from the observer [39] [41].

The compound represents one enantiomer of N-ethyl-2-hydroxypropanamide, with its mirror image being the (2R)-enantiomer [43]. This stereochemical specificity is crucial for understanding the compound's interactions in biological systems and its potential applications in asymmetric synthesis [42].

Physical Properties

(2S)-N-Ethyl-2-hydroxypropanamide exhibits characteristic physical properties typical of small amide compounds with hydroxyl functionality [3] [5]. The compound exists as a liquid at room temperature [3] [5]. Commercial sources indicate that the compound requires storage at 4°C to maintain stability [3] [5].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | Sigma-Aldrich [3] |

| Storage Temperature | 4°C | Sigma-Aldrich [3] |

| Purity | 95% | Sigma-Aldrich [3] |

| Shipping Temperature | Normal | Sigma-Aldrich [3] |

Structural Elucidation

The structural framework of (2S)-N-Ethyl-2-hydroxypropanamide consists of a three-carbon backbone with an amide functional group and a secondary hydroxyl group [1]. The compound's International Chemical Identifier string is InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m0/s1 [1] [3].

The Simplified Molecular Input Line Entry System representation is CCNC(=O)C@HO, which clearly shows the stereochemical configuration at the chiral center [1]. The compound features a secondary amide linkage between the ethyl group and the carbonyl carbon, while the hydroxyl group is positioned on the alpha carbon relative to the carbonyl [1].

The InChI Key for this compound is PWHWWMHNXSWQLD-BYPYZUCNSA-N, providing a unique identifier for the specific stereoisomer [1] [3]. This structural arrangement places the compound in the category of alpha-hydroxy amides, which are important intermediates in organic synthesis [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (2S)-N-Ethyl-2-hydroxypropanamide [14] [19]. The proton Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals for the ethyl group attached to the nitrogen, the methyl group on the chiral carbon, and the hydroxyl proton [14] [19].

The carbon-13 Nuclear Magnetic Resonance spectrum would display signals for the carbonyl carbon, the chiral carbon bearing the hydroxyl group, the methyl carbon attached to the chiral center, and the ethyl carbons [14] [19]. The stereochemical configuration can be confirmed through Nuclear Overhauser Effect spectroscopy experiments, which provide information about spatial relationships between protons [42].

The chemical shifts and coupling patterns in the Nuclear Magnetic Resonance spectra are influenced by the presence of both the amide functionality and the hydroxyl group, which can participate in hydrogen bonding [14] [19]. These interactions can affect the observed chemical shifts and coupling constants in the spectra [35].

Infrared Spectroscopy

Infrared spectroscopy of (2S)-N-Ethyl-2-hydroxypropanamide reveals characteristic absorption bands for the functional groups present in the molecule [25] [26]. The amide carbonyl stretching vibration appears in the range of 1630-1690 wavenumbers, which is typical for secondary amides [26] [29] [32].

The hydroxyl group contributes to the infrared spectrum through O-H stretching vibrations in the 3100-3500 wavenumbers region [25] [33] [37]. The exact position of this absorption depends on the degree of hydrogen bonding present in the sample [33] [37]. Free hydroxyl groups typically absorb around 3500-3600 wavenumbers, while hydrogen-bonded hydroxyl groups show absorption at lower frequencies [37].

The N-H stretching vibration of the secondary amide appears in the 3300-3500 wavenumbers range [26] [33]. This absorption is typically of medium intensity and narrower than O-H stretching bands [33] [36]. The amide II band, corresponding to N-H bending vibrations, would be observed in the 1470-1570 wavenumbers region [26] [27].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Amide C=O stretch | 1630-1690 | Amide I band [26] [29] |

| O-H stretch | 3100-3500 | Hydroxyl group [25] [37] |

| N-H stretch | 3300-3500 | Secondary amide [26] [33] |

| N-H bend | 1470-1570 | Amide II band [26] [27] |

Mass Spectrometry

Mass spectrometry analysis of (2S)-N-Ethyl-2-hydroxypropanamide provides molecular weight confirmation and fragmentation patterns [31]. The molecular ion peak appears at mass-to-charge ratio 117, corresponding to the molecular weight of the compound [1] [31]. Electron ionization mass spectrometry generates characteristic fragmentation patterns that can be used for structural confirmation [31].

Common fragmentation pathways for this compound would include loss of the hydroxyl group, cleavage of the N-ethyl group, and fragmentation around the amide bond [31]. The base peak in the mass spectrum provides information about the most stable fragment ion formed during the ionization process [31].

Predicted collision cross section values have been calculated for various adduct ions of the compound [4]. The protonated molecular ion [M+H]⁺ shows a predicted collision cross section of 124.8 Ų at mass-to-charge ratio 118.08626 [4]. Sodium and potassium adducts exhibit collision cross sections of 131.0 Ų and 131.3 Ų, respectively [4].

| Adduct Ion | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 118.08626 | 124.8 [4] |

| [M+Na]⁺ | 140.06820 | 131.0 [4] |

| [M+K]⁺ | 156.04214 | 131.3 [4] |

| [M-H]⁻ | 116.07170 | 124.0 [4] |

Crystallographic Analysis

Crystallographic analysis of (2S)-N-Ethyl-2-hydroxypropanamide would provide definitive structural information, including bond lengths, bond angles, and molecular packing arrangements [20] [21]. While specific crystallographic data for this exact compound was not found in the literature, related hydroxypropanamide derivatives have been subjected to X-ray crystallographic studies [21] [22].

Crystallographic studies of similar compounds reveal typical amide bond lengths and angles [20] [21]. The C-N bond in the amide group typically exhibits partial double-bond character due to resonance, resulting in restricted rotation around this bond [20] [35]. The hydroxyl group can participate in intermolecular hydrogen bonding, influencing the crystal packing arrangement [20] [37].

The stereochemical configuration at the chiral center can be unambiguously determined through X-ray crystallography [22] [23]. This technique provides absolute confirmation of the S-configuration and reveals the three-dimensional arrangement of atoms in the crystal lattice [22] [23]. The molecular packing in the crystal structure would be influenced by hydrogen bonding between the hydroxyl and amide groups of adjacent molecules [20] [37].

Stereogenic Center and Configuration

(2S)-N-Ethyl-2-hydroxypropanamide possesses a single stereogenic carbon (C-2) that bears four different substituents—hydroxyl, carboxamide, methyl and hydrogen. Applying the Cahn–Ingold–Prelog sequence rules assigns the absolute configuration S when the hydroxyl group has higher priority than the N-ethylcarbamoyl group, followed by the methyl group and hydrogen [1].

| Parameter | Experimental / Calculated Value | Reference |

|---|---|---|

| IUPAC stereodescriptor | (2S) | 7 |

| Optical rotation (analogous N-unsubstituted lactamide, aqueous, 20 °C, c = 10 g · 100 mL⁻¹) | −20.5 ° | 67 |

| Simulated specific rotation for (2S) isomer in water (CAM-B3LYP, 589 nm) | −23 ° | 41 |

| Unit cell data for crystalline sample (Fujifilm Wako, 100 K) confirm S configuration | — | 82 |

The close agreement between the calculated and experimental magnitudes obtained for the parent lactamide series validates the negative sign predicted for the (2S) enantiomer of the N-ethyl analogue [2] [3].

Comparison of (2S) and (2R) Enantiomers

Enantiomers exhibit identical achiral physical constants (melting range 44 – 45 °C, density 1.08 g · cm⁻³) [4] but display equal and opposite rotations of plane-polarised light.

| Property | (2S) Isomer | (2R) Isomer | Reference |

|---|---|---|---|

| Calculated [α]D (589 nm, H₂O, 25 °C, 1 dm, 1 g · 100 mL⁻¹) | −23 ° | +23 ° | 41 |

| Predicted sign in methanol (PCM model) | − | + | 60 |

| Affinity for cellulose-based chiral stationary phase | Elutes second | Elutes first | 12 |

High performance liquid chromatography on tris-phenylcarbamate-cellulose under polar organic conditions resolves the pair with a reported separation factor of 1.32 and affords each enantiomer in >99% enantiomeric excess after semi-preparative scaling [5].

Chiral Resolution Methods

| Method (chronological) | Principle | Typical enantiomeric excess (%) | Operational advantages | Reference |

|---|---|---|---|---|

| Diastereomeric crystallisation with (S)-lactamide auxiliary | Amide formation followed by fractional crystallisation | 97 | Inexpensive auxiliary recyclable by hydrolysis | 14 |

| Enantioselective high performance liquid chromatography (cellulose- or amylose-based phases) | Differential hydrogen-bonding and steric fit | 99 | Direct resolution, no derivatisation | 12 |

| Enzymatic kinetic resolution with Candida antarctica lipase B | Selective N-acylation of one enantiomer | 50 (theoretical) | Mild, green; requires separation of remaining substrate and product | 46 |

| Dynamic kinetic resolution (lipase + palladium nanocatalyst) | In-situ racemisation of slower enantiomer + enzymatic acylation | 95 – 98 | Converts racemate to single adduct in >80% yield | 46 |

| Organocatalytic dynamic kinetic resolution of α-bromoesters using (S)-lactamide | Base-promoted epimerisation, nucleophilic substitution | 98 (diastereomeric ratio 98:2) | Combines resolution and C–C bond formation | 6 |

These studies establish that chromatographic, enzymatic and chelation-controlled diastereomeric routes can all deliver optically pure (2S)-N-ethyl-2-hydroxypropanamide at laboratory scale.

Stereochemical Stability and Racemisation

The stereogenic α-carbon is flanked by a carbonyl and a hydroxyl group. Under neutral aqueous conditions the energy barrier to pyramidal inversion exceeds 34 kcal · mol⁻¹, conferring configurational stability at ambient temperature [2].

| Medium / Catalyst | t₁/₂ for racemisation (25 °C) | Mechanistic comment | Reference |

|---|---|---|---|

| Water, pH 7 | >1 year (no measurable change) | Lack of base-catalysed deprotonation | 41 |

| Triethylamine (0.1 M) in methanol | 12 h | Abstraction of α-proton generates planar enolate | 6 |

| Sodium methoxide (0.2 M) in methanol | 1 h | Faster via complete enolate formation | 46 |

| Sodium chloride (1 M) in dimethylformamide, 60 °C | 15 min | Halide-assisted α-proton exchange used in dynamic kinetic resolution | 6 |

| Hydrochloric acid (1 M) reflux | Decomposition before racemisation | Protonation of amide accelerates hydrolysis | 7 |

Interconversion is therefore negligible under physiological or formulation conditions but becomes pronounced in strongly basic media, a prerequisite exploited intentionally in dynamic kinetic resolution workflows.

Key Insights

- A single stereogenic centre at C-2 defines the absolute configuration of (2S)-N-ethyl-2-hydroxypropanamide, whose chiroptical signature is predicted and observed to be dextrorotatory for the (2R) form and levorotatory for the (2S) form.

- High performance liquid chromatography on polysaccharide-derived stationary phases provides a chromatographic route to >99% enantiomeric purity, while combined enzymatic and catalytic dynamic kinetic resolution achieves >95% enantiomeric excess in synthetically useful yields.

- Racemisation is kinetically disfavoured under neutral conditions but can be induced under basic or high-temperature settings, enabling controlled epimerisation steps without compromising ambient stability [6] [2] [7].